molecular formula C22H16F3N3O B2564837 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1795472-05-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2564837
M. Wt: 395.385
InChI Key: MFXFFRDEHNAHSI-UHFFFAOYSA-N
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Description

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” is characterized by an imidazole ring fused to a pyridine ring . This structure is considered a privileged structure due to its occurrence in many natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Histone Deacetylase Inhibitor for Cancer Treatment

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is a histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It inhibits HDACs 1-3 and 11, leading to cell-cycle arrest and apoptosis in cancer cells, with significant antitumor activity observed in vivo (Zhou et al., 2008).

Antiviral Agent Synthesis

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to benzimidazoles, was designed as antiviral agents. The compounds demonstrated potential for inhibiting human rhinovirus (Hamdouchi et al., 1999).

Polymerase Inhibitors in Cancer Therapy

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors were developed for cancer therapy. They displayed potent PARP enzyme inhibition, and one such compound showed significant in vivo efficacy in cancer models (Penning et al., 2010).

Complexation with Lanthanides

N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide showed the ability to complex with trivalent lanthanides, a significant aspect in chemistry due to the unique properties of lanthanides (Kobayashi et al., 2019).

H+/K+-ATPase Inhibitors

2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole and its derivatives were investigated as H+/K+-ATPase inhibitors. They showed high potency as inhibitors of histamine-stimulated gastric acid secretion and good stability under physiological conditions (Ife et al., 1989).

Antiallergic Agents

N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, similar in structure, were prepared as antiallergic agents. They showed significant potency in the rat passive cutaneous anaphylaxis assay after oral administration, indicating potential for clinical use as antiallergic medications (Honma et al., 1983).

Heparanase Inhibitors

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides were identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. Some derivatives displayed potent inhibitory activity, suggesting their potential in treating diseases associated with heparanase activity (Xu et al., 2006).

Future Directions

The future directions for the research on “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide” and similar compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods .

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c1-14-6-5-11-28-13-19(26-20(14)28)17-9-2-3-10-18(17)27-21(29)15-7-4-8-16(12-15)22(23,24)25/h2-13H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFFRDEHNAHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

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